molecular formula C11H12O2 B1297866 4-Allylphenyl acetate CAS No. 61499-22-7

4-Allylphenyl acetate

Cat. No. B1297866
CAS RN: 61499-22-7
M. Wt: 176.21 g/mol
InChI Key: AXHHVVBUOKYKJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic and reaction conditions. For instance, the phenylselenylation of allyl acetates is catalyzed by Ruthenium(III) in the presence of diphenyl diselenide and indium(I) bromide, as described in one study . This suggests that similar catalytic methods could potentially be applied to the synthesis of 4-allylphenyl acetate, although the specific conditions and reagents would likely differ.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques such as IR, NMR, and X-ray diffraction . These methods provide detailed information about the bonding and configuration of the molecules. For this compound, one could expect to use similar analytical techniques to deduce its structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions specific to this compound. However, the synthesis of related compounds involves reactions such as base-catalyzed formation of sulfonamides and the formation of butyrate derivatives . These reactions indicate the types of chemical transformations that might be relevant for this compound under different conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not discussed in the provided papers, the studies do report on properties such as crystal structure, vibrational wavenumbers, and hyperpolarizability for related compounds . These properties are crucial for understanding the behavior of the compounds under various physical and chemical conditions and could be investigated similarly for this compound.

Scientific Research Applications

Asymmetric Synthesis

4-Allylphenyl acetate derivatives show potential in asymmetric synthesis. A study demonstrated the use of allylic acetates for the catalytic enantioselective synthesis of 4-alkylidenyl glutamic acid derivatives (Ramachandran et al., 2005). This process achieved good yields and enantioselectivities, suggesting a useful application in synthesizing chiral compounds.

Catalysis and Organic Synthesis

Research has explored the use of allylic acetates in catalysis. For instance, a study reported the regioselective synthesis of five- or seven-membered ring lactones and lactams through cyclocarbonylation methodology, utilizing allylic acetates (Ali et al., 1996). This highlights the role of allylic acetates in facilitating complex organic reactions.

Environmental and Agricultural Applications

In the environmental and agricultural context, studies have investigated the role of allylic acetates in processes like degradation of pollutants. For example, research has shown that allylic acetates can be involved in the rapid degradation of 2,4-dichlorophenoxyacetic acid, a common pollutant, under certain conditions (Yang et al., 2017). This suggests potential applications in environmental remediation.

Analytical Chemistry

This compound is also relevant in analytical chemistry. A study developed a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of the fungicide 2-allylphenol in strawberry fruits, demonstrating the analytical applications of derivatives of this compound (Xia et al., 2010).

Molecular Structure Studies

The molecular structure of bis(2-methoxy-4-allylphenyl)oxalate, a related compound, was extensively studied to understand its chemical behavior and potential applications (Şahin et al., 2016). This research aids in comprehending the structural characteristics of similar compounds like this compound.

Anesthetic Effects

A study on the anesthetic effect of active compounds from Alpinia galanga oil, including this compound, on Cyprinus carpio (koi carp) was conducted. This study sheds light on the possible uses of this compound in veterinary medicine or fishery sciences (Khumpirapang et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Allylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes like esterases, which hydrolyze the ester bond to produce 4-allylphenol and acetic acid. These interactions are crucial for understanding the metabolic pathways and the role of this compound in biochemical processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of ester substrates, affecting various metabolic pathways. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and impact on cellular processes. Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can have toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, oxidative stress, and disruption of metabolic pathways. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the production of 4-allylphenol and acetic acid. These metabolites can further participate in other metabolic reactions, contributing to the overall metabolic flux. The compound can also influence the levels of certain metabolites, thereby affecting the metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s biochemical activity and its impact on cellular processes .

properties

IUPAC Name

(4-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHHVVBUOKYKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335214
Record name 4-Allylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61499-22-7
Record name 4-Allylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 4-allylphenyl acetate contribute to the anesthetic effects of Alpinia galanga oil?

A1: Research suggests that this compound does not play a significant role in the anesthetic activity of Alpinia galanga oil. While the oil itself, particularly its major component methyl eugenol, shows positive modulation of GABAA receptors in rat cortical membranes, this compound was found to be inactive in this regard. [, ] This suggests its anesthetic mechanism, if any, may involve pathways other than GABAA receptor modulation.

Q2: What is the significance of formulating Alpinia galanga oil into a nanoemulsion?

A2: Formulating Alpinia galanga oil into a nanoemulsion (NE-AGO) significantly enhanced its interaction with GABAA receptors. Specifically, NE-AGO increased [3H]muscimol binding to 179% of the control, with an EC50 of 391 µg/mL. [] This suggests that nanoemulsion formulation can improve the delivery and efficacy of Alpinia galanga oil, potentially leading to a more potent anesthetic effect. Additionally, in vitro studies showed good tolerability of both AGO and NE-AGO by human cells, highlighting its potential for human applications. []

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